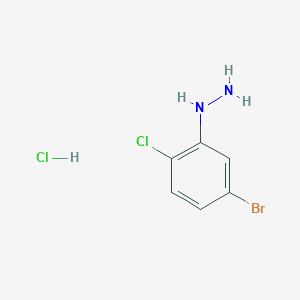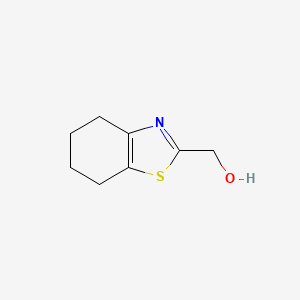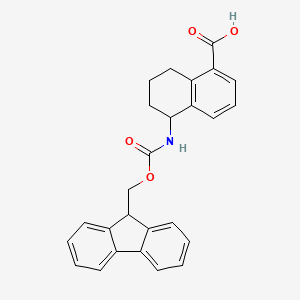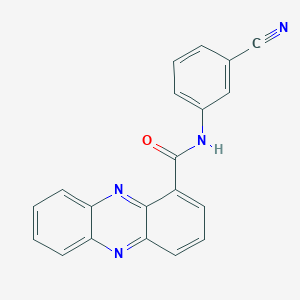
(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride
説明
“(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride” is a chemical compound with the CAS Number: 1067197-15-2 . It has a molecular weight of 257.94 and is typically found in powder form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, hydrazine-coupled compounds like pyrazoles can be synthesized through nucleophilic addition-elimination reactions . The yields for such reactions can range from 61.64% to 95.5% .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H6BrClN2.ClH/c7-4-1-2-5 (8)6 (3-4)10-9;/h1-3,10H,9H2;1H . This indicates the presence of bromine, chlorine, nitrogen, and hydrogen atoms in the compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 257.94 .科学的研究の応用
Analytical Applications in Chemistry
Bromine chloride, including derivatives like "(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride," is utilized in hydrochloric acid medium as a standard reagent for the rapid and precise determination of organic compounds. This method involves direct or indirect titrimetric methods where hydrazine and its aryl derivative undergo significant electron changes, aiding in the analysis of compounds like carbonyl compounds, sulphanilamide, thiobarbituric acid, and thiourea among others (Verma, K., Srivastava, A., Ahmed, J., & Bose, S., 1978).
Electrochemical Sensing of Pollutants
The compound has been implicated in the development of nanostructure-amplified sensors for the determination of major water pollutants such as hydrazine and 4-chlorophenol. These pollutants are critical to monitor due to their impact on human health. A new hydroquinone derivative was used in a carbon paste matrix as an electro-catalyst mediator for measuring hydrazine, demonstrating the compound's role in enhancing electrochemical signals for pollutant detection (Tahernejad-Javazmi, F., Shabani-Nooshabadi, M., Karimi-Maleh, H., & Naeimi, H., 2018).
Synthesis of Complex Organic Compounds
"this compound" is a precursor in the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, indicating its utility in creating compounds with potential biological activities. The process involves a series of reactions including refluxing, esterification, hydrazinolysis, and conversion into Schiff bases, highlighting the compound's versatility in organic synthesis and its contribution to the development of new antimicrobial agents (Sah, P., Bidawat, P., Seth, M., & Gharu, C. P., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
将来の方向性
特性
IUPAC Name |
(5-bromo-2-chlorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDFZYUISBRBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067197-15-2 | |
| Record name | (5-bromo-2-chlorophenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B2706857.png)



![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2706864.png)
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2706865.png)
![1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2706868.png)
![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706869.png)
![1'-(4-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2706870.png)



![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2706879.png)

